molecular formula C4H3ClS2 B12819739 3-Chlorothiophene-2-thiol

3-Chlorothiophene-2-thiol

Cat. No.: B12819739
M. Wt: 150.7 g/mol
InChI Key: VRKSFLFQCHILPA-UHFFFAOYSA-N
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Description

3-Chlorothiophene-2-thiol is a heterocyclic compound containing a thiophene ring substituted with a chlorine atom at the third position and a thiol group at the second position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary route to synthesize thiophenethiols, including 3-Chlorothiophene-2-thiol, involves the reaction of halogenothiophenes with hydrogen sulfide (H₂S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at 540°C in a quartz tube to yield 2-thiophenethiol .

Industrial Production Methods: In industrial settings, the synthesis of thiophenethiols can also involve the thermolysis of bis(2-thienyl) sulfides or hydrothiolysis of bis(2-thienyl) disulfides in the presence of elemental sulfur. These methods provide additional sources of thiyl radicals, enhancing the yield of thiophenethiols .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorothiophene-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chlorothiophene-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chlorothiophene-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H3ClS2

Molecular Weight

150.7 g/mol

IUPAC Name

3-chlorothiophene-2-thiol

InChI

InChI=1S/C4H3ClS2/c5-3-1-2-7-4(3)6/h1-2,6H

InChI Key

VRKSFLFQCHILPA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)S

Origin of Product

United States

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